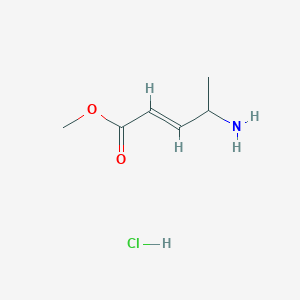

Methyl (E)-4-aminopent-2-enoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (E)-4-aminopent-2-enoate hydrochloride is an organic compound that belongs to the class of amino esters It is characterized by the presence of an amino group and an ester functional group within its molecular structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-4-aminopent-2-enoate hydrochloride typically involves the reaction of methyl acrylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The final product is often purified through crystallization or distillation techniques to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (E)-4-aminopent-2-enoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of "Methyl (E)-4-aminopent-2-enoate hydrochloride":

- Chemical Synthesis :

- "Methyl (E)-4-aminobut-2-enoate hydrochloride" (also known as "(E)-Methyl 4-aminobut-2-enoate") is specified as having application in synthesis .

- The compound "Methyl L-2-[[(benzyloxy)carbonyl]amino]-4-(methylsulfinyl)butanoate" can be created using a solution of sodium metaperiodate .

- Alternative Names and Identifiers :

- The compound is also referred to as methyl 4-aminopent-2-enoate hydrochloride .

- IUPAC name: this compound .

- It is also identified by the InChI code: 1S/C6H11NO2.ClH/c1-5(7)3-4-6(8)9-2;/h3-5H,7H2,1-2H3;1H/b4-3+; and InChI key: XHNHAXPWQJFZQK-BJILWQEISA-N .

- Availability and Properties :

- It is available as a product with a purity of 95% .

- The physical form is oil .

- It should be stored at room temperature .

- Precautionary Statements :

- Potential medical applications:

- Amino acids and amino acid derivatives, such as methyl 2-aminoacetate hydrochloride, have been commercially used as ergogenic supplements and can influence the secretion of anabolic hormones .

- High molecular weight hyaluronan has been shown to decrease SLS-induced toxic effects and protect the cornea .

- Tetrasubstituted alkene compounds and their use as pharmaceutically acceptable salts are useful in treating breast cancer .

Mecanismo De Acción

The mechanism of action of Methyl (E)-4-aminopent-2-enoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (E)-4-aminopent-2-enoate

- Ethyl (E)-4-aminopent-2-enoate

- Methyl (E)-4-aminopent-2-enoate hydrobromide

Uniqueness

Methyl (E)-4-aminopent-2-enoate hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds.

Actividad Biológica

Methyl (E)-4-aminopent-2-enoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amino acid derivative. Its chemical structure can be represented as follows:

- Chemical Formula : C₆H₁₁ClN₂O₂

- Molecular Weight : 164.62 g/mol

The compound features a double bond in the enone configuration, which is crucial for its biological activity.

Research indicates that this compound may exert its effects through various biological pathways:

- Hematopoietic Prostaglandin D Synthase Inhibition : This compound has been linked to the inhibition of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the synthesis of prostaglandin D₂ (PGD₂). PGD₂ plays a significant role in inflammation and immune responses, making this inhibition potentially beneficial in treating conditions such as neurodegenerative diseases and muscular dystrophies .

- Cellular Apoptosis : Studies have shown that derivatives of methyl (E)-4-aminopent-2-enoate can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated the ability to trigger cell death in A549 lung cancer cells, suggesting a potential role in cancer therapy .

- Metabolic Pathways : The compound may also be involved in metabolic processes related to amino acid synthesis, particularly through biosynthetic pathways that could enhance the production of essential amino acids like isoleucine and methionine .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Study | Biological Activity | Cell Line/Model | Concentration Tested | Outcome |

|---|---|---|---|---|

| Study 1 | H-PGDS Inhibition | In vitro assays | Not specified | Reduced PGD₂ levels |

| Study 2 | Induction of Apoptosis | A549, H2228 | 4.0 µM | Increased late apoptotic cells |

| Study 3 | Metabolic Enhancement | E. coli auxotrophs | 1–3 mM | Supported growth via vinylglycine production |

Case Studies

- Neurodegenerative Diseases : A study highlighted the potential of H-PGDS inhibitors, including methyl (E)-4-aminopent-2-enoate derivatives, in mitigating symptoms associated with neurodegenerative diseases by modulating inflammatory responses .

- Cancer Research : In vitro studies on A549 lung cancer cells indicated that treatment with related compounds led to significant apoptosis, suggesting that these compounds could be developed as anti-cancer agents .

- Amino Acid Synthesis : Research into the biosynthetic pathways involving this compound showed its utility in generating essential amino acids through biocompatible reactions, enhancing microbial growth under specific conditions .

Propiedades

Número CAS |

2155873-14-4 |

|---|---|

Fórmula molecular |

C6H12ClNO2 |

Peso molecular |

165.62 g/mol |

Nombre IUPAC |

methyl 4-aminopent-2-enoate;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(7)3-4-6(8)9-2;/h3-5H,7H2,1-2H3;1H |

Clave InChI |

XHNHAXPWQJFZQK-UHFFFAOYSA-N |

SMILES |

CC(C=CC(=O)OC)N.Cl |

SMILES canónico |

CC(C=CC(=O)OC)N.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.